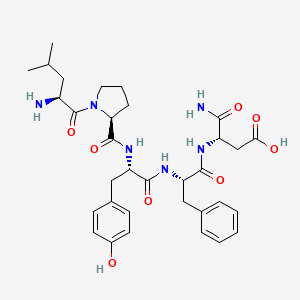
Protein Kinase C Peptide Substrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein Kinase C Peptide Substrate is a synthetic peptide designed to be phosphorylated by Protein Kinase C enzymes. Protein Kinase C is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The peptide substrate is used to study the activity and specificity of different Protein Kinase C isoforms in biochemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Protein Kinase C Peptide Substrate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptide substrates often employs automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is used for purification, ensuring the peptide’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: Protein Kinase C Peptide Substrate primarily undergoes phosphorylation reactions. Protein Kinase C catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to the serine or threonine residues of the peptide substrate.
Common Reagents and Conditions:
Reagents: Adenosine triphosphate (ATP), Protein Kinase C enzyme, magnesium ions (Mg²⁺) as a cofactor.
Conditions: The phosphorylation reaction typically occurs in a buffered solution at physiological pH and temperature.
Major Products: The major product of the reaction is the phosphorylated peptide, which can be analyzed using techniques such as mass spectrometry or autoradiography.
Wissenschaftliche Forschungsanwendungen
Protein Kinase C Peptide Substrate is widely used in scientific research to:
Study Enzyme Activity: It helps in measuring the activity of different Protein Kinase C isoforms.
Drug Development: It is used in screening potential inhibitors or activators of Protein Kinase C for therapeutic purposes.
Signal Transduction Research: It aids in understanding the role of Protein Kinase C in various signaling pathways.
Disease Research: It is utilized in studying diseases where Protein Kinase C is implicated, such as cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
The mechanism of action involves the phosphorylation of the peptide substrate by Protein Kinase C. Upon activation by diacylglycerol (DAG) and calcium ions (Ca²⁺), Protein Kinase C translocates to the plasma membrane, where it interacts with the peptide substrate. The enzyme then transfers a phosphate group from ATP to the serine or threonine residue of the substrate, altering its conformation and activity.
Vergleich Mit ähnlichen Verbindungen
Protein Kinase A Peptide Substrate: Used to study Protein Kinase A activity.
Protein Kinase G Peptide Substrate: Used to study Protein Kinase G activity.
Tyrosine Kinase Peptide Substrate: Used to study tyrosine kinase activity.
Uniqueness: Protein Kinase C Peptide Substrate is unique in its specificity for Protein Kinase C isoforms. Unlike substrates for other kinases, it is designed to be phosphorylated by serine/threonine kinases and requires specific cofactors such as diacylglycerol and calcium ions for activation.
Eigenschaften
IUPAC Name |
4-amino-5-[[1-[[1-[[1-[2-[[1-[[6-amino-1-[[1-[[5-amino-1-[[2-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[(1-carboxy-2-methylpropyl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H155N39O21S/c1-42(2)60(74(140)118-50(21-12-35-105-81(95)96)69(135)113-47(18-9-32-102-78(89)90)66(132)114-51(22-13-36-106-82(97)98)71(137)121-61(43(3)4)76(142)143)120-72(138)55(41-123)109-58(125)40-108-63(129)52(26-27-57(86)124)115-67(133)48(19-10-33-103-79(91)92)112-64(130)45(16-6-7-30-84)111-68(134)49(20-11-34-104-80(93)94)117-73(139)56-24-15-38-122(56)75(141)54(23-14-37-107-83(99)100)119-70(136)53(29-39-144-5)116-65(131)46(17-8-31-101-77(87)88)110-62(128)44(85)25-28-59(126)127/h42-56,60-61,123H,6-41,84-85H2,1-5H3,(H2,86,124)(H,108,129)(H,109,125)(H,110,128)(H,111,134)(H,112,130)(H,113,135)(H,114,132)(H,115,133)(H,116,131)(H,117,139)(H,118,140)(H,119,136)(H,120,138)(H,121,137)(H,126,127)(H,142,143)(H4,87,88,101)(H4,89,90,102)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQBYTJEMHGNOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H155N39O21S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2067.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






